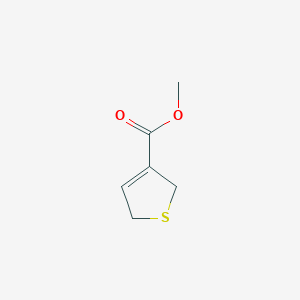

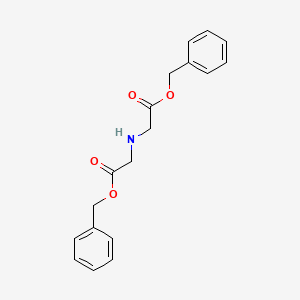

![molecular formula C18H26N2O2 B1366497 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine CAS No. 349449-96-3](/img/structure/B1366497.png)

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

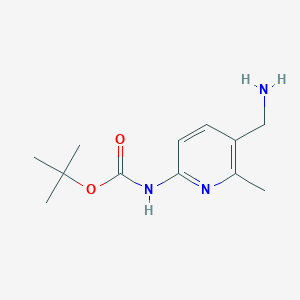

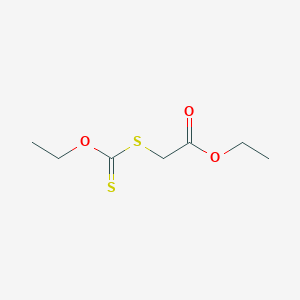

“1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine” is a chemical compound that contains a dioxaspirodecan ring structure. This bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate in the formation of “1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine”, has been achieved via selective deketalization in acidic solution. The raw material used is 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .Molecular Structure Analysis

The molecular formula of “1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine” is C10H16O3 . The structure includes a dioxaspirodecan ring, which is a type of spirocyclic compound, meaning it has two or more rings that share one atom .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

- A series of derivatives of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine were synthesized and evaluated for anticonvulsant activity. Some compounds showed promising results in the maximal electroshock (MES) test in mice, indicating their potential as antiepileptic agents (Obniska et al., 2006).

Receptor Affinity

- Research on the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors revealed that certain compounds are promising α1 receptor antagonists, while others act as potent and efficacious 5-HT1AR agonists. This points to potential applications in the development of selective receptor ligands (Franchini et al., 2014).

Synthesis and Applications

- The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate in the production of various organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides, has been optimized for higher yield and shorter reaction time (Zhang Feng-bao, 2006).

Antiviral Activity

- A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, structurally related to 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine, showed inhibitory effects against human coronavirus replication, highlighting their potential in antiviral drug development (Apaydın et al., 2019).

Biological and Physicochemical Properties

- Additional studies have focused on synthesizing new derivatives of this compound and examining their biological and physicochemical properties, such as anticonvulsant activities and receptor affinities, which further broadens the scope of potential pharmaceutical applications (Obniska et al., 2007).

Eigenschaften

IUPAC Name |

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-6-8-18(9-7-17)21-14-15-22-18/h1-5,17H,6-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYUOXRUHWLTAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N3CCN(CC3)C4=CC=CC=C4)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442558 |

Source

|

| Record name | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349449-96-3 |

Source

|

| Record name | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

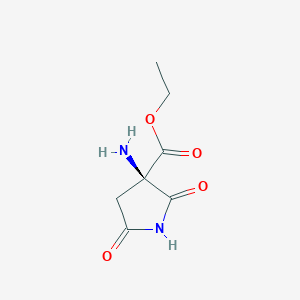

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)